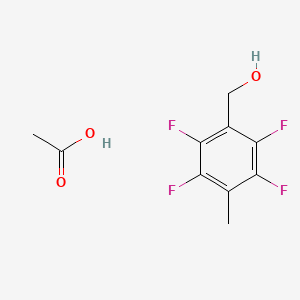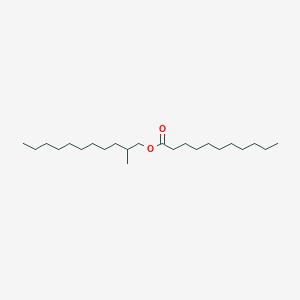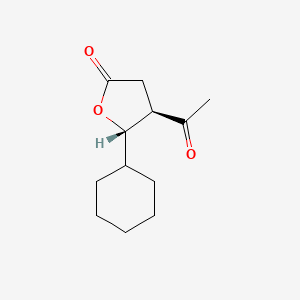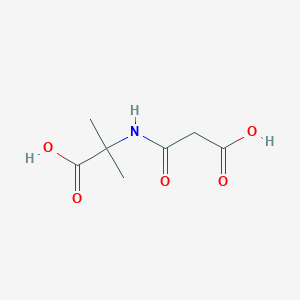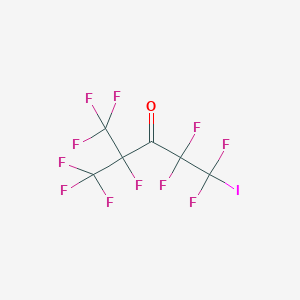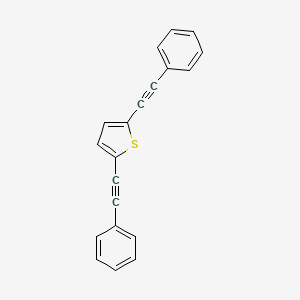
2,5-Bis(phenylethynyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(phenylethynyl)thiophene is a compound that belongs to the class of aryleneethynylenes, which are extended π-conjugated systems with a highly linear structure. This compound is known for its remarkable structural, electronic, and photophysical properties, making it a subject of interest in various scientific fields .
準備方法
The synthesis of 2,5-Bis(phenylethynyl)thiophene is typically achieved through the Sonogashira cross-coupling reaction. This method involves the coupling of dibrominated or diiodinated thiophenes with arylacetylenes. The reaction conditions usually include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere . The reaction proceeds smoothly to yield the desired product with high efficiency.
化学反応の分析
2,5-Bis(phenylethynyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-1,1-dioxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,5-Bis(phenylethynyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its photophysical properties make it useful in the development of fluorescent probes and sensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of organic electronic components, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism by which 2,5-Bis(phenylethynyl)thiophene exerts its effects is primarily related to its electronic and photophysical properties. The compound’s extended π-conjugated system allows for efficient charge transfer and light absorption/emission. This makes it an excellent candidate for use in electronic and photonic devices. The molecular targets and pathways involved in its action are related to its ability to interact with other π-conjugated systems and to participate in charge transfer processes .
類似化合物との比較
2,5-Bis(phenylethynyl)thiophene can be compared with other similar compounds, such as:
- 2,5-Bis(pentafluorophenylethynyl)thiophene
- 2,5-Bis(para-methylphenylethynyl)thiophene
- 2,5-Bis(para-carbomethoxyphenylethynyl)thiophene
These compounds share similar structural features but differ in their substituents on the phenyl rings. The unique properties of this compound, such as its specific photophysical characteristics and electronic properties, make it distinct from its analogs .
特性
CAS番号 |
90267-18-8 |
|---|---|
分子式 |
C20H12S |
分子量 |
284.4 g/mol |
IUPAC名 |
2,5-bis(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C20H12S/c1-3-7-17(8-4-1)11-13-19-15-16-20(21-19)14-12-18-9-5-2-6-10-18/h1-10,15-16H |
InChIキー |
RYEUCWVLPGWHQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(S2)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


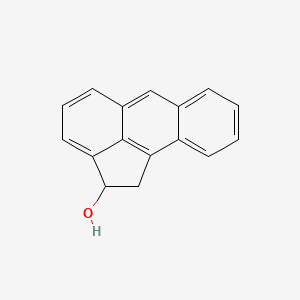

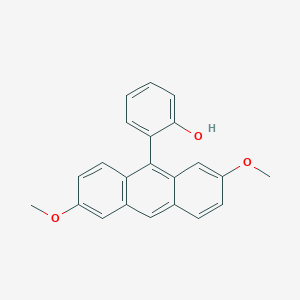
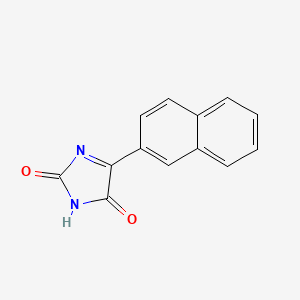
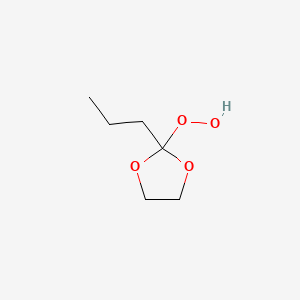
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
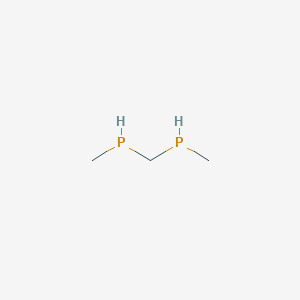
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
